molecular formula C10H14N2O2 B12122676 5-(Diethylamino)nicotinic acid

5-(Diethylamino)nicotinic acid

Cat. No.: B12122676
M. Wt: 194.23 g/mol
InChI Key: HXCYEYZYERIGIM-UHFFFAOYSA-N
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Description

5-(Diethylamino)nicotinic acid: is an organic compound with the molecular formula C10H14N2O2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)nicotinic acid typically involves the introduction of the diethylamino group to the nicotinic acid framework. One common method is the nucleophilic substitution reaction where nicotinic acid is reacted with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from commercially available nicotinic acidThis method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Diethylamino)nicotinic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: It can participate in various substitution reactions, where the diethylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 5-(Diethylamino)nicotinic acid is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities, making them candidates for drug development .

Industry: The compound is also used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications .

Mechanism of Action

The mechanism of action of 5-(Diethylamino)nicotinic acid involves its interaction with specific molecular targets in biological systems. The diethylamino group can enhance the compound’s ability to interact with enzymes or receptors, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

    Nicotinic acid: The parent compound, which lacks the diethylamino group.

    Nicotinamide: An amide derivative of nicotinic acid with different biological properties.

    6-Diethylaminonicotinic acid: A similar compound with the diethylamino group at the 6-position instead of the 5-position.

Uniqueness: 5-(Diethylamino)nicotinic acid is unique due to the specific positioning of the diethylamino group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct pharmacological properties compared to its analogs .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-(diethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-5-8(10(13)14)6-11-7-9/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

HXCYEYZYERIGIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CN=CC(=C1)C(=O)O

Origin of Product

United States

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